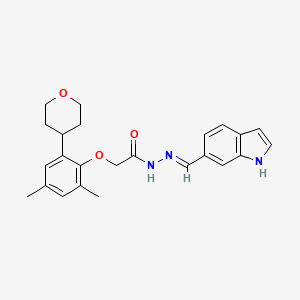

(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide

描述

(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide (CAS: 1572184-68-9) is a structurally complex hydrazide derivative featuring:

属性

IUPAC Name |

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3/c1-16-11-17(2)24(21(12-16)19-6-9-29-10-7-19)30-15-23(28)27-26-14-18-3-4-20-5-8-25-22(20)13-18/h3-5,8,11-14,19,25H,6-7,9-10,15H2,1-2H3,(H,27,28)/b26-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDSQRIJIGRMRV-VULFUBBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C2CCOCC2)OCC(=O)NN=CC3=CC4=C(C=C3)C=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C2CCOCC2)OCC(=O)N/N=C/C3=CC4=C(C=C3)C=CN4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide, a compound with the molecular formula C24H27N3O3 and CAS number 1572184-68-9, has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse scientific sources.

Chemical Structure

The compound features an indole moiety linked to a hydrazide group, which is known for its diverse biological activities. The presence of the tetrahydro-2H-pyran and dimethylphenoxy groups enhances its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that hydrazide derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase enzymes.

- Antioxidant Activity : The indole structure is associated with antioxidant effects, which may protect cells from oxidative stress.

Anticancer Activity

A study published in Biomedicines evaluated various hydrazide derivatives for their anticancer potential. The results indicated that compounds similar to this compound demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed through in vivo models where the compound exhibited a notable reduction in paw edema in rats induced by carrageenan. The observed effect was comparable to that of standard anti-inflammatory drugs like diclofenac sodium. The IC50 values for the inhibition of COX-1 and COX-2 were found to be significantly lower than those for conventional NSAIDs .

Antioxidant Activity

The antioxidant capacity was evaluated using DPPH and ABTS assays. The compound showed a strong ability to scavenge free radicals, indicating its potential as a therapeutic agent against oxidative stress-related diseases .

Case Studies and Experimental Data

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing indole structures often exhibit significant anticancer properties. Studies have shown that (E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide can induce apoptosis in cancer cells. This is primarily attributed to its ability to inhibit specific signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. Preliminary studies suggest that it may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Neuroprotective Effects

Recent research highlights the neuroprotective effects of indole derivatives. The compound's ability to modulate neuroinflammatory responses suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Properties

The unique structure of this compound has led to investigations into its use as a pesticide. Its efficacy against certain pests indicates that it could serve as a natural alternative to synthetic pesticides, promoting sustainable agricultural practices .

Plant Growth Regulation

Studies suggest that this compound may act as a plant growth regulator, enhancing growth rates and yield in various crops. This application could be particularly beneficial in optimizing agricultural output while minimizing chemical inputs .

Material Science

Polymer Development

In material science, this compound has been explored for its potential use in developing novel polymers. Its unique chemical properties could lead to materials with enhanced thermal stability and mechanical strength .

Nanocomposite Fabrication

The incorporation of this compound into nanocomposites has shown promise in improving the electrical and mechanical properties of materials used in electronics and construction .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Table 1: Structural and Pharmacological Profiles

Key Observations:

Indole vs. Heterocyclic Cores :

- The target compound’s indole core distinguishes it from coumarin (4a–d) or benzofuran (187/188)-based analogs, which may prioritize interactions with enzymes like cyclooxygenase or tyrosine kinases .

- AH6 shares the indole-hydrazide framework but incorporates a thiophene-pyrimidinyl group, enhancing specificity for bacterial S-components .

Substituent Impact: The tetrahydro-2H-pyran group in the target compound improves metabolic stability compared to simpler phenoxy groups (e.g., 4-chlorophenyl in Compound 6) .

Stability :

- Fluorinated analogs (187/188) may face hydrolytic instability due to strong C-F bonds altering electronic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。